Home > Products > Building Blocks P12857 > Benzylideneaminoguanidine
Benzylideneaminoguanidine - 74187-86-3

Benzylideneaminoguanidine

Catalog Number: EVT-1597694
CAS Number: 74187-86-3
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

In scientific research, benzylideneaminoguanidines serve as valuable building blocks in organic synthesis and as research tools for studying various biological processes. For example, they have been investigated for their potential as anticoccidial agents [] and ligands for melanocortin receptors [, ].

1-Benzylamino-3-substituted Guanidine Tosylates

  • Compound Description: These compounds serve as precursors in the synthesis of Benzylideneaminoguanidine derivatives. Specifically, the autoxidation of 1-(4-chlorobenzylamino)-3-substituted guanidine tosylates leads to the formation of the corresponding Benzylideneaminoguanidine. [] These tosylates are crucial intermediates in achieving the desired Benzylideneaminoguanidine structure.
  • Relevance: This compound class highlights a direct synthetic route to Benzylideneaminoguanidine derivatives. The autoxidation process demonstrates a key chemical transformation used to access the target compound from structurally similar precursors. []

1,2-Dihydro-1,2,4-Triazolo[1,5-a]-1,3,5-Triazines

  • Compound Description: These compounds are intermediates in the synthesis of 1,2,4-Triazolo[1,5-a]-1,3,5-triazines, which exhibit phytotoxic activity. [] They are generated by the thermal cyclization of 1-Benzylideneamino-2-cyanoiminomethyl guanidines in methanol. []
  • Relevance: The synthesis of 1,2-Dihydro-1,2,4-Triazolo[1,5-a]-1,3,5-Triazines involves the use of 1-Benzylideneamino-2-cyanoiminomethyl guanidines, a crucial intermediate derived from Benzylideneaminoguanidine. [] This connection underscores the utility of Benzylideneaminoguanidine derivatives as building blocks for compounds with potential biological activities.

1-Benzylideneamino-2-cyanoiminomethyl Guanidines

  • Compound Description: These compounds act as key intermediates in the multistep synthesis of 1,2,4-Triazolo[1,5-a]-1,3,5-triazines, a class of compounds demonstrating phytotoxic effects. []
  • Relevance: These compounds are directly synthesized from Benzylideneaminoguanidine and N-cyanoformimidate, highlighting their close structural relationship. [] The subsequent conversion of these intermediates to biologically active compounds emphasizes the significance of Benzylideneaminoguanidine as a starting material in organic synthesis.

7-Amino-2-(4-chloro-2-fluorophenyl)-1,2,4-triazolo[1,5-a]-1,3,5-triazine

  • Compound Description: This compound, belonging to the 1,2,4-Triazolo[1,5-a]-1,3,5-triazine class, exhibits notable phytotoxic activity. Specifically, it demonstrates growth inhibition and chlorophyll reduction effects on the green algae Scenedesmus acutus. []
  • Relevance: The synthesis of 7-Amino-2-(4-chloro-2-fluorophenyl)-1,2,4-triazolo[1,5-a]-1,3,5-triazine involves a series of reactions starting from Benzylideneaminoguanidine. [] This compound represents a specific example of a biologically active molecule derived from Benzylideneaminoguanidine, emphasizing the potential of this scaffold in medicinal chemistry.

Hydroxyguanidines

  • Compound Description: These compounds, alongside Benzylideneaminoguanidines, serve as ligands for melanocortin receptors. They hold potential for treating diseases and disorders associated with the melanocortin system. [, ]
  • Relevance: The combined use of Hydroxyguanidines and Benzylideneaminoguanidines as melanocortin receptor ligands highlights their overlapping biological activities and potential therapeutic applications. [, ] These findings suggest shared structural features contribute to their interactions with melanocortin receptors.

2-[(Methyleneamino)oxy]-N-(guanidino)ethaneimines

  • Compound Description: This class of compounds exhibits α2-adrenergic activity and represents a bioisosteric replacement for the aryl group in guanabenz-type benzylideneaminoguanidine α2-agonists. [] The [(methyleneamino)oxy]methyl moiety (MAOMM) replaces the aryl group in these analogs. []
  • Relevance: The development of 2-[(Methyleneamino)oxy]-N-(guanidino)ethaneimines as bioisosteres of benzylideneaminoguanidine α2-agonists emphasizes the importance of exploring structural modifications for optimizing biological activity. [] This research highlights the potential of substituting specific moieties within the benzylideneaminoguanidine scaffold while preserving or enhancing desired pharmacological properties.
Overview

Benzylideneaminoguanidine is an organic compound with the chemical formula C8H10N4C_8H_{10}N_4. It is classified as a hydrazone derivative of aminoguanidine, characterized by the presence of a benzylidene group. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various proteopathies and inflammatory conditions. The structure of benzylideneaminoguanidine features a central guanidine moiety, which is known for its biological activity.

Source and Classification

Benzylideneaminoguanidine is derived from aminoguanidine, which can be synthesized from guanidine and various aldehydes. The classification of this compound falls under the category of hydrazones, which are compounds formed by the reaction of hydrazine or its derivatives with carbonyl compounds. Benzylideneaminoguanidine specifically belongs to a subclass of hydrazones that exhibit biological activity, making them significant in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of benzylideneaminoguanidine typically involves a condensation reaction between aminoguanidine and benzaldehyde. The general reaction can be summarized as follows:

  1. Reactants: Aminoguanidine and benzaldehyde.
  2. Reaction Conditions: The reaction is usually carried out in an acidic medium (e.g., hydrochloric acid) to facilitate the condensation process.
  3. Product Formation: Upon heating, water is eliminated, resulting in the formation of benzylideneaminoguanidine.

Technical Details

The synthesis can be represented by the following chemical equation:

Aminoguanidine+BenzaldehydeBenzylideneaminoguanidine+H2O\text{Aminoguanidine}+\text{Benzaldehyde}\rightarrow \text{Benzylideneaminoguanidine}+\text{H}_2\text{O}

This method has been optimized for yield and purity through various experimental conditions, including temperature control and solvent selection .

Molecular Structure Analysis

Structure

The molecular structure of benzylideneaminoguanidine consists of a central guanidine group attached to a benzylidene moiety. The structural formula can be represented as follows:

  • Molecular Formula: C8H10N4C_8H_{10}N_4
  • Molecular Weight: 178.19 g/mol
  • Structural Representation:
    H2NC(=NNH2)C(=CC6H5)\text{H}_2\text{N}-\text{C}(=N-\text{NH}_2)-\text{C}(=C-\text{C}_6\text{H}_5)

Data

The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm its structure .

Chemical Reactions Analysis

Benzylideneaminoguanidine participates in several chemical reactions due to its functional groups. Notable reactions include:

  1. Reduction Reactions: Benzylideneaminoguanidine can undergo reduction under specific conditions, leading to the formation of diaminoguanidine derivatives.
  2. Formation of Hydrazones: It can react further with other aldehydes or ketones to form additional hydrazone derivatives.

These reactions are often studied for their implications in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action for benzylideneaminoguanidine involves its interaction with biological targets such as enzymes and receptors. It has been shown to exhibit:

  • α2-Adrenergic Activity: Similar to other guanidine derivatives, it modulates adrenergic signaling pathways, potentially influencing neurotransmitter release and vascular tone .
  • Protection Against Protein Misfolding: The compound has been noted for its ability to protect cells from cytotoxic stress associated with protein misfolding, making it relevant in treating diseases linked to protein aggregation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol.
  • Melting Point: Approximately 150–160 °C.

Chemical Properties

  • Stability: Generally stable under normal conditions but may decompose upon prolonged exposure to heat or light.
  • pH Sensitivity: Exhibits pH-dependent behavior, influencing its solubility and reactivity.

Relevant data suggest that the compound's properties make it suitable for various applications in pharmaceuticals .

Applications

Benzylideneaminoguanidine has several scientific uses, particularly in medicinal chemistry:

  1. Therapeutic Applications: Investigated for its potential in treating proteopathies such as cystic fibrosis and neurodegenerative diseases.
  2. Inflammatory Disorders: Shows promise in managing conditions characterized by inflammation due to its modulatory effects on immune responses .
  3. Research Tool: Used in biochemical studies to explore mechanisms related to protein misfolding and cellular stress responses.
Introduction

Emergence of Multidrug-Resistant Pathogens and Need for Novel Antimicrobial Agents

Multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and multidrug-resistant Escherichia coli, pose a catastrophic threat to global public health. Current estimates attribute approximately 1.27 million annual deaths worldwide directly to antimicrobial resistance (AMR), with projections suggesting this figure could rise to 10 million by 2050 [3] [9]. The therapeutic inadequacy of existing antibiotics stems from their conventional targeting of bacterial DNA, RNA, protein synthesis, or cell wall pathways—systems for which pathogens have rapidly evolved resistance mechanisms [2]. This crisis necessitates antimicrobial agents with novel mechanisms of action (MoAs) that circumvent existing resistance pathways.

Bacterial cell division machinery, particularly the filamentous temperature-sensitive protein Z (FtsZ), has emerged as a promising target. FtsZ, a tubulin homolog, assembles into a dynamic "Z-ring" essential for cytokinesis. Inhibiting FtsZ disrupts cytokinesis, leading to bacterial cell elongation and apoptosis without cross-resistance to established antibiotic classes [2]. For example, the benzamide derivative PC190723 exhibits potent anti-staphylococcal activity (MICs 0.25–1.0 µg/mL) by binding FtsZ's GTP site and preventing protofilament assembly [2]. Benzylideneaminoguanidine derivatives represent a structurally distinct class of FtsZ-targeting candidates capable of overcoming existing resistance mechanisms in MDR strains.

Table 1: Clinical Impact of Key Multidrug-Resistant Pathogens

PathogenResistance MechanismEstimated Annual DeathsPrimary Therapeutic Challenge
Methicillin-resistant S. aureus (MRSA)Altered penicillin-binding protein (PBP2a)~700,000 globally [9]High mortality in bloodstream infections
Vancomycin-resistant Enterococci (VRE)Modified peptidoglycan precursors (D-Ala-D-Lac)Not specifiedLimited treatment options for invasive infections
Multidrug-resistant E. coliExtended-spectrum β-lactamases (ESBLs)Major contributor to 1.27M total AMR deaths [3]Urinary/septicemic infections

Role of Guanidine Derivatives in Addressing Antibiotic Resistance

Guanidine derivatives constitute a privileged pharmacophore in antimicrobial drug discovery due to their unique physicochemical properties. The guanidinium cation (pKa ~13.5) remains protonated at physiological pH, facilitating electrostatic interactions with negatively charged bacterial cell envelopes. This promotes membrane disruption and enhances uptake across Gram-negative outer membranes [2] [10]. Furthermore, the planar geometry and hydrogen-bonding capability (three donor sites) enable high-affinity binding to diverse biological targets, including enzymes and nucleic acids [4] [10].

Structurally simplified synthetic guanidines like TXA497 (a biphenyl derivative) exemplify this potential, demonstrating potent activity against MRSA (MIC = 1 µg/mL) with an exceptionally low propensity for resistance induction. Mechanistic studies reveal dual MoAs: FtsZ protofilament destabilization and membrane disruption [2]. Similarly, PC190723 derivatives achieve MICs as low as 0.12 µg/mL against S. aureus through selective FtsZ inhibition [2]. The structural versatility of the guanidine core allows for extensive derivatization, enabling optimization of pharmacokinetic properties and target affinity. Modifications at the N1, N2, or C=N positions yield compounds with tailored spectra against Gram-positive, Gram-negative, or mycobacterial pathogens [4] [8].

Table 2: Promising Guanidine-Containing Antibacterial Agents

CompoundChemical ClassTarget PathogenMIC RangePrimary Mechanism of Action
TXA497 (8)Biphenyl guanidineMRSA, E. coli1–16 µg/mL [2]FtsZ inhibition & membrane disruption
PC190723 (4a)Benzamide derivativeStaphylococci0.5–1.0 µg/mL [2]FtsZ GTPase inhibition
Compound 9m3-(Substituted-benzyl)guanidineMRSA, E. coli0.5–1 µg/mL [2]FtsZ assembly disruption
BenzylideneaminoguanidineSchiff base guanidineMycobacterium tuberculosisNot specified [4]Enzyme inhibition (putative)

Benzylideneaminoguanidine as a Privileged Scaffold in Medicinal Chemistry

Benzylideneaminoguanidine (BAG; C₈H₁₀N₄, MW 162.19 g/mol) features a conjugated system comprising a benzylidene (aryl) moiety linked via an imine (C=N) to an aminoguanidine group. Its structure is represented by the canonical SMILES notation C1=CC=C(C=C1)C=NN=C(N)N and the isomeric form C1=CC=C(C=C1)/C=N\N=C(N)N [4]. This architecture confers several pharmacological advantages:

  • Molecular diversity: The aryl ring tolerates extensive electrophilic substitutions (e.g., halogens, CF₃, O-alkyl). For instance, 3-[4-(trifluoromethyl)benzyloxy] substitution (compound 10d) enhances anti-staphylococcal activity (MIC = 1 µg/mL) [2].
  • Conformational flexibility: The exocyclic C=N bond adopts E/Z isomeric configurations, enabling optimal target binding. The aminoguanidine terminus provides hydrogen-bond donor/acceptor sites for interactions with residues in enzymatic active sites or protein-protein interfaces [4] [10].
  • Synthetic accessibility: BAG is synthesized via acid/base-catalyzed condensation of benzaldehydes with aminoguanidine hydrochloride. Microwave-assisted protocols further enhance efficiency [4] [8].

BAG derivatives exhibit broad-spectrum bioactivities relevant to antimicrobial and antitumor therapy. They disrupt essential microbial enzymes through active-site coordination and inhibit protein-protein interactions (PPIs) critical for bacterial division [4]. Notably, aminoguanidine hydrazones (10a–t) demonstrate potent activity against both methicillin-sensitive and resistant S. aureus (MICs 1–16 µg/mL), validating the scaffold's utility against priority pathogens [2]. Beyond direct antibacterial effects, BAG modulates host-pathogen interactions through ion channel regulation and immunomodulation, offering adjunctive therapeutic benefits [4] [10].

Table 3: Antimicrobial Activity of Benzylideneaminoguanidine Derivatives

DerivativeSubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MRSA Activity
9m3-[2-Chloro-3-(trifluoromethyl)]benzyl0.51Active [2]
10d3-(4-Trifluoromethyl)benzyloxy116Not tested
10a, 10jVaried benzyloxy44Active [2]
10r–sVaried benzyloxy44Active [2]

Properties

CAS Number

74187-86-3

Product Name

Benzylideneaminoguanidine

IUPAC Name

2-[(Z)-benzylideneamino]guanidine

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C8H10N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-6H,(H4,9,10,12)/b11-6-

InChI Key

WNPXUCYRKHVMAD-WDZFZDKYSA-N

SMILES

C1=CC=C(C=C1)C=NN=C(N)N

Canonical SMILES

C1=CC=C(C=C1)C=NN=C(N)N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.